molecular formula C23H25N3O B11114068 N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11114068
M. Wt: 359.5 g/mol
InChI Key: JDWSNPBUCDKPDU-MFKUBSTISA-N
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Description

N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylphenyl group, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazides or amines.

    Substitution: Halogenated derivatives or substituted hydrazides.

Scientific Research Applications

N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
  • N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(4-methylbenzyl)piperazin-1-yl]acetohydrazide
  • N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H25N3O/c1-23(2,3)19-13-11-17(12-14-19)15-25-26-22(27)16-24-21-10-6-8-18-7-4-5-9-20(18)21/h4-15,24H,16H2,1-3H3,(H,26,27)/b25-15+

InChI Key

JDWSNPBUCDKPDU-MFKUBSTISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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